molecular formula C8H10BrNO B12870362 (2-Amino-5-bromo-3-methylphenyl)methanol

(2-Amino-5-bromo-3-methylphenyl)methanol

Cat. No.: B12870362
M. Wt: 216.07 g/mol
InChI Key: FKAXNHRJPZKYDZ-UHFFFAOYSA-N
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Description

(2-Amino-5-bromo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromo-3-methylphenyl)methanol typically involves the bromination of 3-methylphenylmethanol followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 5-position. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-5-bromo-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromo-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and bromine substituents can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-bromo-3-methylphenyl)methanol is unique due to the presence of both the bromine and methyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(2-amino-5-bromo-3-methylphenyl)methanol

InChI

InChI=1S/C8H10BrNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3

InChI Key

FKAXNHRJPZKYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)CO)Br

Origin of Product

United States

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